molecular formula C9H8Cl2O2 B1460225 3,5-Dichloro-2-methylphenylacetic acid CAS No. 1807183-39-6

3,5-Dichloro-2-methylphenylacetic acid

Cat. No.: B1460225
CAS No.: 1807183-39-6
M. Wt: 219.06 g/mol
InChI Key: ZCHWQRORCAJFSK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylphenylacetic acid (CAS 1807183-39-6) is a high-purity organic compound provided for research and development purposes. With a molecular formula of C9H8Cl2O2 and a molecular weight of 219.06 g/mol, this phenylacetic acid derivative serves as a valuable synthetic intermediate in the preparation of diverse organic compounds . Its unique structure, featuring chlorine atoms and a methyl group on the phenyl ring, makes it a key building block in medicinal chemistry for the synthesis of potential pharmaceutical candidates, and in agrochemical research for developing new active ingredients . The presence of the substituents influences its reactivity and binding affinity, making it suitable for studies involving enzyme inhibition and the exploration of metabolic pathways . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans. All necessary safety data sheets should be consulted prior to use.

Properties

IUPAC Name

2-(3,5-dichloro-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-6(3-9(12)13)2-7(10)4-8(5)11/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHWQRORCAJFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-dichloro-2-methylphenylacetic acid typically involves:

  • Introduction of chloro substituents on the aromatic ring at the 3 and 5 positions.
  • Incorporation of the methyl group at the 2-position.
  • Formation of the phenylacetic acid moiety through side-chain functionalization.

Preparation via Diazonium Salt Intermediate and Hydrolysis

A prominent method involves the diazotisation of an appropriate aromatic amine precursor followed by hydrolysis to yield the phenylacetic acid derivative.

Process Steps:

  • Diazotising Addition Reaction:
    The aromatic amine compound (substituted with methyl and chloro groups) undergoes diazotisation in the presence of acid and diazo reagents. Vinylidene chloride and phase transfer catalysts (PTC) are used along with copper-based catalysts in a dicyandiamide solution to form an intermediate compound.
    This step introduces the side chain necessary for phenylacetic acid formation.

  • Hydrolysis:
    The intermediate is hydrolyzed under acidic conditions to yield the phenylacetic acid compound. The hydrolysis can be performed in aqueous or mixed organic solvents such as dichloromethane, chloroform, tetrahydrofuran, or toluene to optimize solubility and reaction efficiency.

Reaction Conditions:

Step Reagents/Conditions Notes
Diazotisation Acid, diazo reagent, vinylidene chloride, Cu catalyst, PTC Dicyandiamide solution as medium
Hydrolysis Acidic medium, solvent (water + organic solvent) Solvent ratio optimized for solubility

Solvent Ratios:

  • Water to intermediate compound: 0.5–10:1 (mass ratio)
  • Organic solvent to water: preferably 0.2–1.5:1 (mass ratio)

This method allows selective introduction of halogen substituents and methyl groups, accommodating variants such as 3,5-dichloro substitution.

Alternative Method: Sulfur and Morpholine Mediated Preparation

Another method, although described for methylphenylacetic acid derivatives, can be adapted for 3,5-dichloro-2-methylphenylacetic acid synthesis.

Process Overview:

  • React methylphenylacetic acid with morpholine and sulfur in a reactor under reflux and stirring for 6–8 hours.
  • After the reaction, add methanol, heat to dissolve, then perform activated carbon decolorization and filtration.
  • Cool the mixture and add a sodium hydroxide solution to maintain pH 8–10, followed by reflux for 4–6 hours.
  • Filter and recover solvent under reduced pressure.
  • Acidify with mineral acid (hydrochloric or sulfuric acid) to pH 2–3 to precipitate the product.
  • Recrystallize from 60% ethanol and dry.

Key Parameters:

Parameter Details
Morpholine to Sulfur molar ratio 1:3–4:1–2
Reaction time 6–8 hours reflux, then 4–6 hours reflux after pH adjustment
pH during second reflux 8–10
Acidification pH 2–3
Recrystallization solvent 60% Ethanol

This method is noted for mild reaction conditions, cost-effectiveness, and suitability for industrial scale production.

Process Flow and Industrial Considerations

Industrial synthesis often involves careful pH control, temperature regulation, and solvent recovery to optimize yield and purity.

Typical Process Flow:

Step Description
Chlorination/Diazotisation Introduction of chloro groups and diazonium salt formation
Side-chain formation Vinylidene chloride addition or other alkylation
Hydrolysis Acidic hydrolysis to form phenylacetic acid
Purification Activated carbon filtration, recrystallization
Drying Final drying to obtain pure compound

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
Diazotisation and Hydrolysis Aromatic amine, acid, diazo reagent, Cu catalyst, vinylidene chloride, aqueous/organic solvents High selectivity, adaptable to different substitutions Requires careful solvent and pH control
Sulfur and Morpholine Method Methylphenylacetic acid, morpholine, sulfur, methanol, sodium hydroxide, mineral acid Mild conditions, cost-effective, industrially scalable Originally for methylphenylacetic acid, adaptable

Research Findings and Optimization

  • The diazotisation method allows for selective halogenation and methylation patterns by choosing appropriate starting materials and reaction conditions.
  • Solvent choice and ratio critically influence hydrolysis efficiency and product purity.
  • The sulfur and morpholine method offers a simpler process with fewer steps and lower cost, suitable for scale-up.
  • Recrystallization from ethanol improves product purity, essential for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,5-Dichloro-2-methylphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylphenylacetic acid involves its interaction with specific molecular targets. The chlorine atoms and the methyl group on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3,5-Dichloro-2-methylphenylacetic acid 3-Cl, 5-Cl, 2-CH₃, -CH₂COOH C₉H₈Cl₂O₂ 219.07 High lipophilicity; potential agrochemical intermediate
3,5-Dichlorophenylacetic acid 3-Cl, 5-Cl, -CH₂COOH C₈H₆Cl₂O₂ 205.04 Higher acidity (pKa ~2.8); used in herbicide synthesis
3,5-Dimethylphenylacetic acid 3-CH₃, 5-CH₃, -CH₂COOH C₁₀H₁₂O₂ 164.20 Lower acidity (pKa ~4.5); flavor/fragrance applications
3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid 3-Cl, 4-Cl, 5-OCF₃, -CH₂COOH C₉H₅Cl₂F₃O₃ 289.04 Strong electron-withdrawing groups; high acidity (pKa ~1.9)
Caffeic acid 3,4-di-OH, -CH=CHCOOH C₉H₈O₄ 180.16 Antioxidant properties; water-soluble due to hydroxyl groups
Key Observations:

Acidity :

  • Chlorine substituents significantly lower pKa (increase acidity) compared to methyl groups. For example, 3,5-dichlorophenylacetic acid (pKa ~2.8) is more acidic than 3,5-dimethylphenylacetic acid (pKa ~4.5).
  • The trifluoromethoxy group in 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid further enhances acidity (pKa ~1.9), making it one of the strongest acids in this class.

Lipophilicity: The 2-methyl group in the target compound increases lipophilicity compared to non-methylated analogs like 3,5-dichlorophenylacetic acid. This property may enhance membrane permeability in biological systems.

Biological Activity :

  • 3,5-Dichlorophenylacetic acid is utilized in herbicide formulations due to its phytotoxic effects.
  • Caffeic acid exhibits antioxidant and anti-inflammatory activity, attributed to its hydroxyl groups and conjugated double bond.
  • The trifluoromethoxy derivative may show enhanced bioactivity in antimicrobial applications due to its electronegative substituents.

Biological Activity

3,5-Dichloro-2-methylphenylacetic acid (DCMPA) is a compound that has garnered attention in various fields, including pharmacology and environmental science, due to its biological activity and potential applications. This article provides a comprehensive overview of the biological activity of DCMPA, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

DCMPA is characterized by its dichlorinated phenyl ring and an acetic acid functional group. Its molecular formula is C10H8Cl2O2, with a molecular weight of approximately 235.08 g/mol. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

The biological activity of DCMPA is primarily attributed to its ability to interact with various enzyme systems and cellular pathways. Preliminary studies suggest that DCMPA may act as an inhibitor of certain enzymes involved in metabolic processes. The specific mechanisms include:

  • Enzyme Inhibition : DCMPA has been shown to inhibit enzymes such as cytochrome P450 monooxygenases, which are crucial for the metabolism of xenobiotics . This inhibition can lead to altered metabolic pathways in organisms exposed to the compound.
  • Receptor Interaction : Research indicates potential interactions with glucocorticoid receptors (GR), which play a role in regulating various physiological processes including inflammation and immune responses .

1. Microbial Activity

DCMPA has been studied for its effects on microbial populations, particularly in bioremediation contexts. It has been found to influence the growth and metabolic activity of specific bacterial strains capable of degrading chlorinated compounds. For instance:

  • Bacterial Degradation : Certain strains of Pseudomonas have demonstrated the ability to utilize DCMPA as a carbon source, suggesting that it can be biodegraded under specific conditions . This property is significant for environmental applications where chlorinated compounds pose ecological risks.

2. Pharmacological Effects

In pharmacological studies, DCMPA has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Some studies have indicated that DCMPA may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways mediated by cytokines .
  • Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent against various pathogens, although further research is needed to elucidate its efficacy and mechanism.

Case Study 1: Biodegradation Potential

A study focused on the biodegradation of DCMPA by Achromobacter strains revealed that these bacteria could effectively metabolize the compound, leading to less toxic by-products. The study highlighted the enzymatic pathways involved in the degradation process, emphasizing the role of laccase enzymes in transforming DCMPA into less harmful metabolites .

Case Study 2: Pharmacological Investigations

In a pharmacological context, a series of experiments were conducted to assess the anti-inflammatory effects of DCMPA in animal models. Results indicated a significant reduction in inflammatory markers following administration of DCMPA, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DCMPA, a comparative analysis with similar compounds was conducted:

Compound NameStructure CharacteristicsBiological Activity
3,5-Dichlorophenoxyacetic AcidContains a phenoxy group; less activeLimited biological activity reported
Methyl 2,5-DichlorophenylacetateMethyl ester derivative; potential enzyme interactionsExplored for enzyme interactions
3-Chloro-2-methylphenylacetic AcidMonochlorinated; different metabolic pathwayVariable biological effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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